9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, and lichens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- typically involves the oxidative coupling of polyphenolic precursors. One common method is the Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts to produce xanthones from polyphenols and salicylic acids . Another approach involves the use of microwave heating to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-, often employs large-scale oxidative coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate for various organic reactions .
Biology: The compound exhibits significant biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating various diseases .
Medicine: In medicine, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is investigated for its potential use in drug development. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for new pharmaceuticals .
Industry: The compound is also used in the industrial sector, particularly in the development of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in materials science .
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl groups enable it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. This interaction can lead to the inhibition of enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 2,3,4,6-Tetrahydroxybenzophenone
Comparison: Compared to these similar compounds, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is unique due to its five hydroxyl groups, which enhance its reactivity and potential biological activity. The additional hydroxyl groups provide more sites for chemical modification, making it a more versatile compound for various applications .
Properties
CAS No. |
191806-35-6 |
---|---|
Molecular Formula |
C13H8O7 |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O7/c14-6-2-1-4-8(16)5-3-7(15)9(17)11(19)13(5)20-12(4)10(6)18/h1-3,14-15,17-19H |
InChI Key |
JYDMCHSMXHJHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=C(C(=C3O2)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.